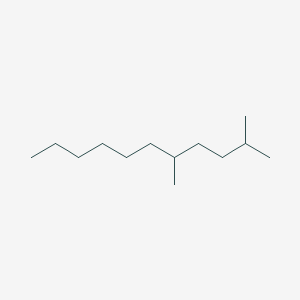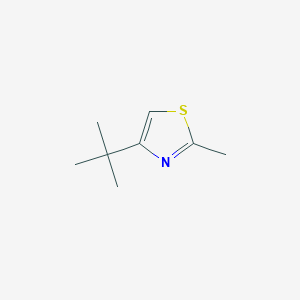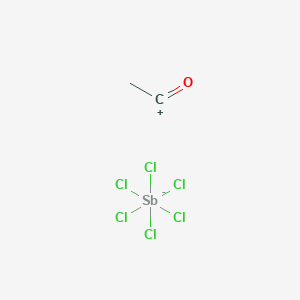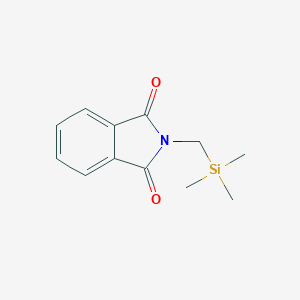
2,5-Dimethylundecane
Übersicht
Beschreibung
2,5-Dimethylundecane is an organic compound with the chemical formula C₁₃H₂₈. It is a branched alkane, specifically an undecane substituted at positions 2 and 5 by methyl groups. This compound is a colorless liquid with a characteristic oily odor and is commonly used as an additive in oils and waxes to enhance lubrication and viscosity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 2,5-Dimethylundecane involves the reaction of 1-bromobutane with tert-pentanol. The reaction mixture is heated under basic conditions to facilitate the formation of this compound . The steps are as follows:
- Mix 1-bromobutane and tert-pentanol.
- Heat the reaction mixture under basic catalysis.
- Allow the reaction to proceed for a specific duration to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial reactors, precise temperature control, and efficient separation techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylundecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under specific conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Cracking: High-temperature conditions can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Substitution: Halogenation reactions often use chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Cracking: Typically performed in the presence of a catalyst such as zeolites at high temperatures.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,5-dimethylundecanol, 2,5-dimethylundecanal, or 2,5-dimethylundecanoic acid.
Substitution: Halogenated derivatives such as 2,5-dimethylundecyl chloride or bromide.
Cracking: Smaller hydrocarbons such as methane, ethane, and propene.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylundecane has several applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and as a standard in gas chromatography.
Biology: Investigated for its potential role in biological systems and interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as an additive in lubricants and waxes to improve performance characteristics
Wirkmechanismus
The mechanism of action of 2,5-Dimethylundecane is primarily related to its physical properties rather than specific molecular interactions. As a hydrophobic molecule, it can interact with other hydrophobic substances, enhancing lubrication and reducing friction. In biological systems, its interactions are mainly through hydrophobic interactions with lipid membranes and other nonpolar molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylundecane
- 2,6-Dimethylundecane
- 3,5-Dimethylundecane
Comparison
2,5-Dimethylundecane is unique due to its specific substitution pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity profiles. For instance, the position of the methyl groups can affect the compound’s steric hindrance and, consequently, its reactivity in substitution reactions .
Eigenschaften
IUPAC Name |
2,5-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-13(4)11-10-12(2)3/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKYVHHAJFANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938268 | |
| Record name | 2,5-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17301-22-3 | |
| Record name | 2,5-Dimethylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)









